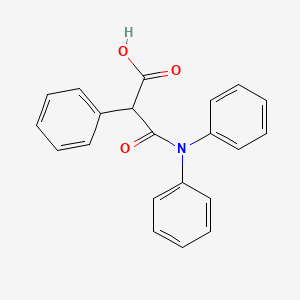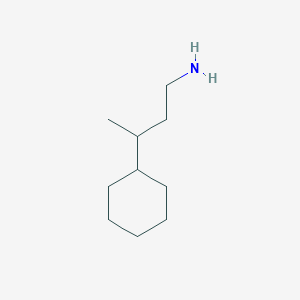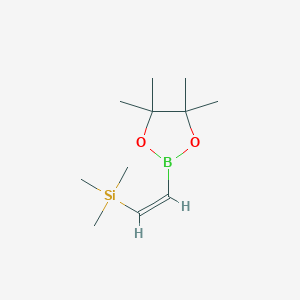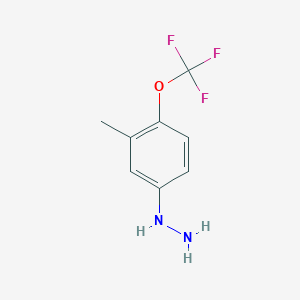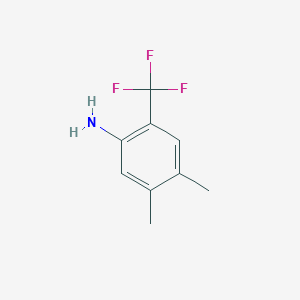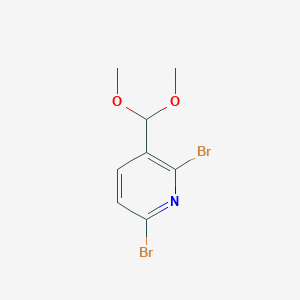
2,6-Dibromo-3-(dimethoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethoxymethyl group at the 3 position on the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(dimethoxymethyl)pyridine typically involves the bromination of 2,6-lutidine followed by the introduction of the dimethoxymethyl group. One common method involves dissolving 2,6-lutidine in carbon tetrachloride (CCl4) and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After the reaction is complete, the mixture is cooled, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The product is then dried and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-(dimethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethoxymethyl group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromopyridine: Lacks the dimethoxymethyl group and is used as a chelating ligand and in the formation of macrocycles.
3,5-Dibromo-2-methoxypyridine: Similar structure but with different substitution pattern, used in different synthetic applications.
Uniqueness
2,6-Dibromo-3-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Propiedades
Fórmula molecular |
C8H9Br2NO2 |
|---|---|
Peso molecular |
310.97 g/mol |
Nombre IUPAC |
2,6-dibromo-3-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-8(13-2)5-3-4-6(9)11-7(5)10/h3-4,8H,1-2H3 |
Clave InChI |
UMVBXWHUPXZWGE-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(N=C(C=C1)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
